3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea
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Overview
Description
3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea is a complex organic compound with the molecular formula C₁₇H₂₈N₄O₂ and a molecular weight of 320.43 g/mol . This compound is characterized by its unique structure, which includes multiple functional groups such as carbamoyl and urea moieties.
Preparation Methods
The synthesis of 3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea involves several steps. Typically, the synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The exact reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the specific method used . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea can be compared with other similar compounds, such as:
3-(Dimethylcarbamoylamino)-4-methyl-3H-thiophene-2-carboxylic acid: This compound has a similar carbamoyl group but differs in its overall structure and properties.
3,3’-Diethylthiadicarbocyanine iodide: This compound is used as a fluorescent dye and has different applications compared to this compound.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
184694-45-9 |
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Molecular Formula |
C17H28N4O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[3-(dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C17H28N4O2/c1-8-12-10-14(18-16(22)20(4)5)11(3)15(13(12)9-2)19-17(23)21(6)7/h10H,8-9H2,1-7H3,(H,18,22)(H,19,23) |
InChI Key |
HNMIWQAWHHBVOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1CC)NC(=O)N(C)C)C)NC(=O)N(C)C |
Origin of Product |
United States |
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